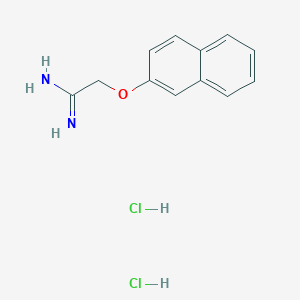

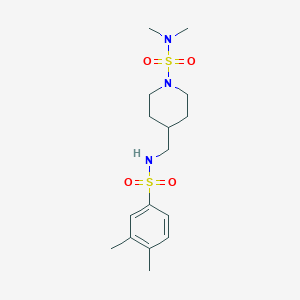

![molecular formula C18H16BrNO4S B2377558 1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1788771-43-6](/img/structure/B2377558.png)

1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a 2-bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro[chroman-2,3’-pyrrolidin]-4-one core with a 2-Bromophenylsulfonyl group attached. The compound’s InChI code is 1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 .

Scientific Research Applications

Synthetic Applications

Spiro compounds, similar in structural complexity to "1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one," are pivotal in organic synthesis, offering routes to highly complex and biologically active molecules. For instance, new four-component domino reactions allow the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of spiro-compounds in facilitating the generation of multiple bonds and rings in a single synthetic operation (Balamurugan, Perumal, & Menéndez, 2011). Similarly, spiro-N,O-acetals serve as intermediates for pyrrolidin-3-ones from dihydropyran precursors, indicating the utility of spiro frameworks in constructing nitrogen-containing heterocycles (Robertson, Tyrrell, Chovatia, & Skerratt, 2009).

Biological Activities

Spiro[pyrrolidine-3,3'-oxindoles] and related derivatives demonstrate significant biological activities, making them attractive targets for medicinal chemistry. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] achieves high enantiopurity and structural diversity, underlining their potential in developing new medicinal compounds with specific biological functions (Chen, Wei, Luo, Xiao, & Gong, 2009). Moreover, spiro compounds have been synthesized with demonstrated in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting their applicability in addressing various infectious diseases (Haddad, Boudriga, Akhaja, Raval, Porzio, Soldera, Askri, Knorr, Rousselin, Kubicki, & Rajani, 2015).

Material Science

In the realm of materials science, spiro compounds have contributed to the development of novel materials with unique properties. For instance, sulfonated polyimides containing pyridine groups, synthesized from spiro frameworks, exhibit high thermal stability, mechanical properties, and proton conductivity, making them suitable for applications in fuel cells and other energy-related technologies (Lei, Kang, Huang, Qiu, Ji, Xing, & Gao, 2011).

Future Directions

Compounds with similar structures, such as spiroindoles and spirooxindoles, have been the focus of significant research due to their bioactivity against various diseases . Therefore, “1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar compounds may also be of interest in future drug design and discovery efforts .

properties

IUPAC Name |

1'-(2-bromophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWOMKJVGPDEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

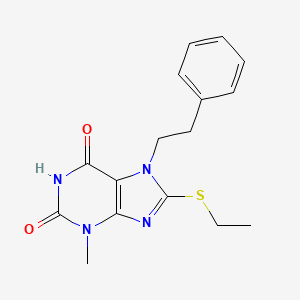

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)

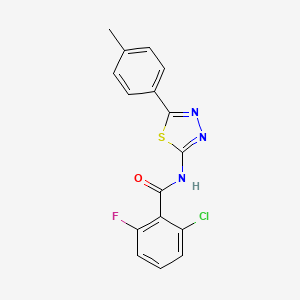

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

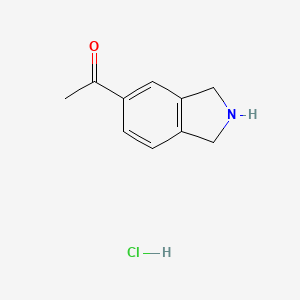

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)